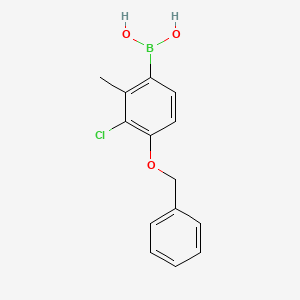
4-(Benzyloxy)-3-chloro-2-methylphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-3-chloro-2-methylphenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a benzyloxy group, a chloro substituent, and a methyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-chloro-2-methylphenylboronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-(Benzyloxy)-3-chloro-2-methylphenol.
Borylation Reaction: The phenol derivative undergoes a borylation reaction using a boron source such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium carbonate (K2CO3). The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyloxy)-3-chloro-2-methylphenylboronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), aryl or vinyl halide, solvent (e.g., toluene or ethanol), inert atmosphere, and elevated temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of 4-(Benzyloxy)-3-chloro-2-methylphenol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Benzyloxy)-3-chloro-2-methylphenylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-3-chloro-2-methylphenylboronic acid in chemical reactions involves the formation of transient intermediates that facilitate the desired transformations. For example, in the Suzuki-Miyaura coupling, the boronic acid forms a complex with the palladium catalyst, which then undergoes transmetalation with the aryl or vinyl halide, followed by reductive elimination to form the carbon-carbon bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-Benzyloxy-3-methoxybenzaldehyde
- 4-Benzyloxybenzoic acid
Uniqueness
4-(Benzyloxy)-3-chloro-2-methylphenylboronic acid is unique due to the presence of the chloro and methyl substituents on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. The benzyloxy group also provides additional functionality that can be leveraged in synthetic applications.
This compound’s versatility and unique structure make it a valuable tool in various fields of scientific research and industrial applications.
Propriétés
Formule moléculaire |
C14H14BClO3 |
|---|---|
Poids moléculaire |
276.52 g/mol |
Nom IUPAC |
(3-chloro-2-methyl-4-phenylmethoxyphenyl)boronic acid |
InChI |
InChI=1S/C14H14BClO3/c1-10-12(15(17)18)7-8-13(14(10)16)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3 |
Clé InChI |
SWMNWIOFTMYTOT-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=C(C=C1)OCC2=CC=CC=C2)Cl)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















